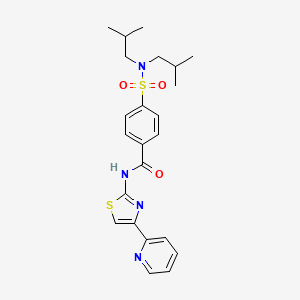

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as DI-TBOA, is a potent inhibitor of the glutamate transporter EAAT2. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.

Scientific Research Applications

1. Synthesis and Biological Activity

- Research has demonstrated the synthesis of compounds similar to 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, focusing on their spectroscopic properties and biological activities, particularly against bacterial and fungal infections. Such compounds show potential in antimicrobial applications (Patel & Patel, 2015).

2. Synthesis Methods and Optimization

- Improved synthesis methods for compounds structurally related to the queried compound have been explored, emphasizing the effects of different reaction conditions on product yield, showcasing the potential for high-yield synthesis under specific conditions (Dian, 2010).

3. Antifungal Properties

- Research into the synthesis of new derivatives, like 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides, has highlighted their potential as antifungal agents. This indicates a broader application in the field of antifungal drug development (Narayana et al., 2004).

4. Anticancer Activity

- Studies have shown the synthesis of Co(II) complexes with compounds structurally similar to the queried compound, examining their fluorescence properties and in vitro anticancer activity, particularly in human breast cancer cell lines. This suggests potential use in cancer research and therapy (Vellaiswamy & Ramaswamy, 2017).

5. Inhibitory Effects on Kinase Activity

- Some derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, offering potential applications in cancer treatment and research into kinase inhibition mechanisms (Borzilleri et al., 2006).

6. Properties in Aggregation Enhanced Emission

- Research into pyridyl substituted derivatives has revealed their aggregation enhanced emission and multi-stimuli-responsive properties, indicating potential applications in material science, particularly in the development of luminescent materials (Srivastava et al., 2017).

7. Antipsychotic Potential

- Certain heterocyclic carboxamides, similar in structure to the queried compound, have shown potential as antipsychotic agents, with promising in vitro and in vivo activities. This suggests potential applications in the development of new antipsychotic medications (Norman et al., 1996).

8. Antimicrobial and Antitumor Studies

- Zinc(II) complexes with pyridine thiazole derivatives exhibit notable antimicrobial activity and specificity for certain bacteria or cancer cell lines. This opens avenues for the development of novel bioactive materials (Xun-Zhong et al., 2020).

9. Directing Group in C-H Amination

- The role of pyridin-2-yl aniline as a directing group in promoting C-H amination mediated by cupric acetate has been investigated, offering insights into novel methods for benzamide derivative synthesis (Zhao et al., 2017).

10. Antimicrobial Activity of Thiazole Derivatives

- A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacterial strains. This highlights their potential in antimicrobial drug development (Bikobo et al., 2017).

properties

IUPAC Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S2/c1-16(2)13-27(14-17(3)4)32(29,30)19-10-8-18(9-11-19)22(28)26-23-25-21(15-31-23)20-7-5-6-12-24-20/h5-12,15-17H,13-14H2,1-4H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDUBCILUUCVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2474210.png)

![1-(3-Chlorophenyl)-4-{3-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2474219.png)

![Methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2474225.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2474227.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2474230.png)